4-(1-methyl-1H-pyrazol-5-yl)piperidine basic properties
4-(1-methyl-1H-pyrazol-5-yl)piperidine basic properties
An In-depth Technical Guide to the Basic Properties of 4-(1-methyl-1H-pyrazol-5-yl)piperidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the core basic properties of the heterocyclic scaffold, 4-(1-methyl-1H-pyrazol-5-yl)piperidine. As a valued building block in modern medicinal chemistry, understanding its fundamental physicochemical characteristics—primarily its basicity (pKa), protonation state, and solubility—is critical for leveraging its full potential in drug design and development. This document synthesizes theoretical principles with practical, field-proven experimental protocols to offer a self-validating guide for scientists. We will explore the structural origins of its basicity, the profound implications for pharmacokinetics and pharmacodynamics, and the precise methodologies for its empirical characterization.
Introduction: A Scaffold of Strategic Importance
The fusion of a piperidine ring with a pyrazole moiety creates a molecular architecture with significant utility in drug discovery. Piperidine and pyrazole are independently recognized as "privileged scaffolds" due to their frequent appearance in marketed drugs and bioactive molecules.[1][2]
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The Piperidine Moiety: This saturated azacyclohexane is a cornerstone of medicinal chemistry. Its primary contribution is the introduction of a basic nitrogen atom. This feature is not merely a structural element but a functional "handle" that profoundly influences a compound's properties. It provides a center for salt formation, enhances aqueous solubility, and, most critically, offers a protonatable site for forming key ionic and hydrogen-bond interactions with biological targets.[2]
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The Pyrazole Moiety: As a five-membered aromatic heterocycle with two adjacent nitrogen atoms, pyrazole and its derivatives are known for a wide spectrum of pharmacological activities.[1][3] The 1-methyl-pyrazole substituent in the title compound serves to modulate the overall lipophilicity and electronic properties of the molecule, while also providing vectors for further chemical elaboration.
The strategic combination of these two rings in 4-(1-methyl-1H-pyrazol-5-yl)piperidine results in a versatile scaffold that balances structural rigidity with functional basicity, making it an attractive starting point for library synthesis and lead optimization campaigns.
Physicochemical and Basic Properties
The defining characteristic of 4-(1-methyl-1H-pyrazol-5-yl)piperidine is the basicity of the secondary amine within the piperidine ring. This property dictates its behavior in both chemical and biological systems.
Molecular Identifiers
| Property | Value | Source |
| Chemical Name | 4-(1-methyl-1H-pyrazol-5-yl)piperidine | Synblock |
| CAS Number | 640270-01-5 | [4] |
| Molecular Formula | C₉H₁₅N₃ | [4] |
| Molecular Weight | 165.24 g/mol | [4] |
Basicity and pKa Analysis
The pKa is the negative logarithm of the acid dissociation constant of the conjugate acid (the protonated form) of the piperidine nitrogen. It is the single most important value for quantifying the basicity of the molecule.
While no experimentally determined pKa value for this specific molecule is publicly documented, a highly reliable estimate can be derived from established chemical principles.
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Reference Basicity: The pKa of the conjugate acid of piperidine itself is approximately 11.2. This indicates it is a relatively strong base.
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Substituent Effects: The key to an accurate estimation is to analyze the electronic effect of the 4-substituted 1-methyl-1H-pyrazol-5-yl group. The pyrazole ring is a π-excessive system, meaning it has a high electron density.[1] When connected at the C5 position to the piperidine ring, it is not expected to exert a strong electron-withdrawing inductive effect. Therefore, it should not significantly diminish the electron density on the piperidine nitrogen.
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Estimated pKa: Given the minimal electronic perturbation from the pyrazole substituent, the pKa of 4-(1-methyl-1H-pyrazol-5-yl)piperidine is estimated to be in the range of 10.5 - 11.0 .
This estimation implies that at physiological pH (≈7.4), the piperidine nitrogen will be overwhelmingly protonated (>99.9%), existing as a positively charged ammonium cation.
Caption: Protonation equilibrium of the piperidine nitrogen.
Solubility Profile
The solubility of this compound is directly governed by its basicity.
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Aqueous Solubility: As a free base, the molecule is expected to have limited aqueous solubility. However, upon protonation in acidic to neutral media (pH < 9), the resulting cationic species will exhibit significantly enhanced solubility in water and other polar protic solvents. This pH-dependent solubility is a critical feature for drug formulation and administration.
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Organic Solubility: The free base form is expected to be readily soluble in common organic solvents such as dichloromethane (DCM), methanol, and dimethyl sulfoxide (DMSO).
Significance in Drug Discovery and Medicinal Chemistry
The basic piperidine nitrogen is a key driver of the molecule's utility in drug design.
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Salt Formation: The ability to form stable, crystalline salts (e.g., hydrochlorides, tartrates) is paramount for the purification, handling, and formulation of active pharmaceutical ingredients (APIs). The basicity of this scaffold ensures that a wide variety of pharmaceutically acceptable salts can be readily prepared.
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Target Engagement: The protonated piperidinium cation is an excellent hydrogen bond donor and can participate in strong ionic interactions (salt bridges) with anionic residues, such as aspartate or glutamate, in the binding pockets of protein targets like GPCRs, ion channels, and enzymes. This interaction is often a cornerstone of a ligand's binding affinity and selectivity.[5]
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Pharmacokinetic (ADME) Modulation: The pKa value is a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile.
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Absorption: A pKa in the estimated range ensures that a significant portion of the molecule remains uncharged and more lipophilic in the basic environment of the small intestine, facilitating passive diffusion across cell membranes.
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Distribution: The ability to exist in both charged and uncharged forms allows the molecule to traverse biological membranes while maintaining sufficient aqueous solubility for transport in the bloodstream.
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Synthesis and Characterization Overview
While multiple synthetic routes are possible, a common approach involves the construction of the pyrazole ring followed by deprotection of the piperidine nitrogen. A plausible synthesis can be adapted from established literature procedures.[6]
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Pyrazole Formation: Reaction of a suitable β-enamino diketone precursor, derived from N-Boc-4-piperidone, with methylhydrazine yields the Boc-protected pyrazole-piperidine intermediate.
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Deprotection: The final and critical step is the removal of the tert-butyloxycarbonyl (Boc) protecting group under acidic conditions (e.g., trifluoroacetic acid in DCM) to unmask the basic secondary amine, yielding the title compound.
Characterization is typically achieved using standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure and purity.
Experimental Protocol: pKa Determination by Potentiometric Titration
To move beyond estimation and obtain an exact pKa value, potentiometric titration is the gold-standard, field-proven method.[7][8][9] It is a robust and reliable technique that provides precise data on ionization behavior.
Principle
A solution of the compound is titrated with a standardized acid or base, and the solution's pH is monitored with a calibrated pH electrode. The pKa is determined from the midpoint of the buffer region of the resulting titration curve, where the concentrations of the free base and its conjugate acid are equal.
Materials and Equipment
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4-(1-methyl-1H-pyrazol-5-yl)piperidine sample
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Calibrated pH meter and electrode
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Automated titrator or manual burette
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Magnetic stirrer and stir bar
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Standardized 0.1 M Hydrochloric Acid (HCl) solution
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Standardized 0.1 M Sodium Hydroxide (NaOH) solution
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Potassium Chloride (KCl) for ionic strength adjustment
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Deionized, CO₂-free water
Step-by-Step Methodology
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Sample Preparation: Accurately weigh a sample of the compound and dissolve it in CO₂-free deionized water to create a solution of known concentration (e.g., 1-10 mM). Add KCl to a final concentration of 0.15 M to maintain constant ionic strength.[7]
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Initial pH Adjustment: Add a small amount of 0.1 M NaOH to the solution to ensure the compound is fully in its free base form (e.g., adjust to pH ~12).
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Titration Setup: Place the beaker on the magnetic stirrer, immerse the calibrated pH electrode, and position the burette tip below the surface of the solution.
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Titration Execution: Begin adding the standardized 0.1 M HCl titrant in small, precise increments. After each addition, allow the pH reading to stabilize before recording the value and the total volume of titrant added.
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Data Collection: Continue the titration well past the equivalence point (indicated by a sharp drop in pH) to fully define the titration curve.
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Data Analysis:
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Plot the recorded pH values (y-axis) against the volume of HCl added (x-axis).
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Determine the equivalence point (V_eq), which is the point of maximum slope on the curve (inflection point).
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The pKa is the pH value at exactly half the equivalence volume (V_eq / 2). This can be read directly from the graph or calculated using software.
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Caption: Workflow for experimental pKa determination.
Conclusion
4-(1-methyl-1H-pyrazol-5-yl)piperidine is a chemical scaffold whose value is fundamentally anchored to the basicity of its piperidine nitrogen. With an estimated pKa in the range of 10.5-11.0, it is reliably protonated under physiological conditions, a feature that drug developers can strategically exploit to achieve desired solubility, formulation characteristics, and high-affinity interactions with biological targets. The experimental protocols outlined herein provide a clear and authoritative path for the precise characterization of this core property, enabling a more rational and data-driven approach to the design of novel therapeutics based on this promising scaffold.
References
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Butkiewicz, M., et al. (2020). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 25(21), 5038. Available at: [Link]
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Bravo, J.L., et al. (2021). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. Molbank, 2021(1), M1196. Available at: [Link]
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Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. Available at: [Link]
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Serdaroğlu, G. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark. Available at: [Link]
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Avdeef, A. (2011). Development of Methods for the Determination of pKa Values. PMC. Available at: [Link]
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Al-Hazmi, G.H., et al. (2024). Studies on Photophysical and Biological Activity of Newly Synthesized of 4-Methylpiperidin-4-ol Substituted Pyrazole Derivative. Polish Journal of Environmental Studies, 33(5). Available at: [Link]
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Caron, S., et al. (2018). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. PMC. Available at: [Link]
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